![molecular formula C12H16N2O2 B13582140 rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea: is a chiral compound that belongs to the class of oxolane derivatives It features a phenyl group attached to an oxolane ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Urea Moiety: The final step involves the reaction of the oxolane derivative with an isocyanate to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions.
Comparison with Similar Compounds
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}carbamate
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}thiourea
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}amine
Comparison: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its carbamate and thiourea analogs, the urea derivative may exhibit different reactivity and binding affinity to molecular targets. The amine analog, on the other hand, lacks the carbonyl functionality, which can significantly alter its chemical behavior and biological activity.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[(2R,3S)-2-phenyloxolan-3-yl]methylurea |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-8-10-6-7-16-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H3,13,14,15)/t10-,11-/m0/s1 |
InChI Key |
IGKWJOFEGLJECW-QWRGUYRKSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(C1CNC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



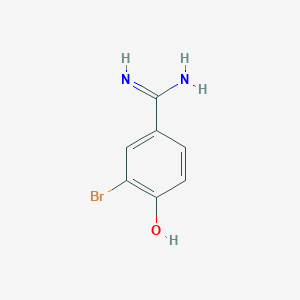
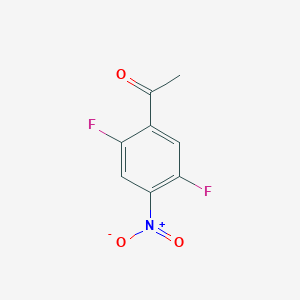


![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
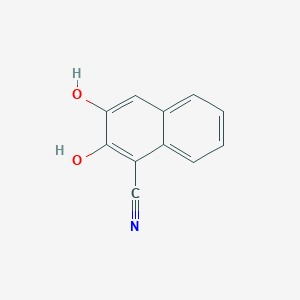
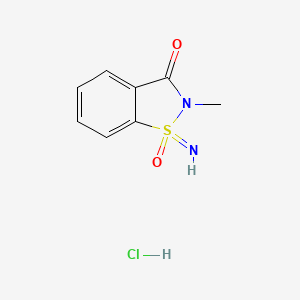
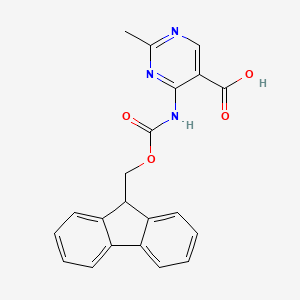
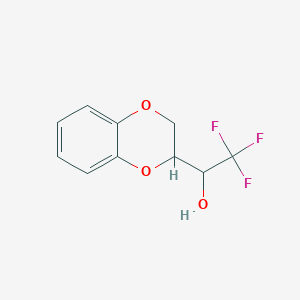
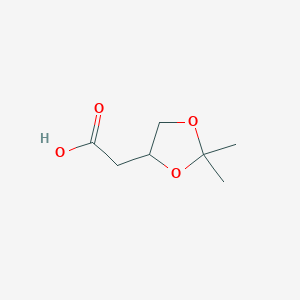
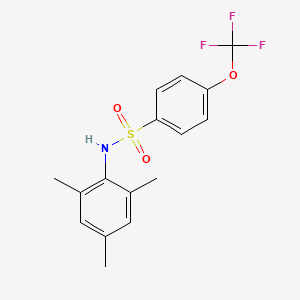
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
